molecular formula C22H21N5O4 B2625991 N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-87-8

N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2625991
CAS RN: 864855-87-8
M. Wt: 419.441
InChI Key: BBQJOAFKPCOAIQ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative with the molecular formula C19H23N5O6 . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups such as acetamido, methoxyphenyl, and carboxamide . The compound has an average mass of 417.416 Da and a monoisotopic mass of 417.164825 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 766.3±60.0 °C at 760 mmHg, and a flash point of 417.2±32.9 °C . It has 11 H bond acceptors, 5 H bond donors, and 10 freely rotating bonds . Its polar surface area is 158 Å2 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the utility of related compounds in the synthesis of new heterocyclic structures with antimicrobial properties. For instance, compounds synthesized from key intermediates similar to the chemical structure have shown significant antimicrobial activity. These studies highlight the compound's role in developing new antimicrobial agents, underscoring its relevance in addressing antibiotic resistance and the need for novel antimicrobials (Bondock, Rabie, Etman, & Fadda, 2008).

Antifungal Applications

Further investigations into related pyrido[2,3-d]pyrimidine derivatives have uncovered their potential antifungal applications. These studies focus on the synthesis of new pyrido[2,3-d]pyrimidine derivatives and their efficacy against various fungal strains, offering insights into the compound's role in developing new antifungal therapies (Hanafy, 2011).

Anti-Inflammatory and Analgesic Properties

Research has also delved into the synthesis of novel heterocyclic compounds derived from the core structure of interest, exploring their anti-inflammatory and analgesic properties. These studies contribute to the understanding of the compound's potential in creating new treatments for inflammation and pain, highlighting its importance in pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Novel Annulated Products and Cytotoxicity

The compound's framework has been used to synthesize novel annulated products, with research investigating their structural characteristics and potential cytotoxic effects. These studies are crucial for discovering new anticancer agents, illustrating the compound's application in cancer research (Deady & Devine, 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available resources, it’s worth noting that many pyrimidines exhibit potent anti-inflammatory effects .

Future Directions

Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-12-6-5-9-27-19(12)25-20-15(22(27)30)11-17(26(20)3)21(29)24-16-10-14(23-13(2)28)7-8-18(16)31-4/h5-11H,1-4H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQJOAFKPCOAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=CC(=C4)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

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